B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid
Description
Crystallographic Analysis and Bonding Configuration
X-ray diffraction studies of analogous boronic acid derivatives reveal critical insights into the crystallographic behavior of B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid. For example, (4-carbamoylphenyl)boronic acid crystallizes in the triclinic P1 space group with unit cell parameters a = 4.997 Å, b = 5.351 Å, c = 7.297 Å, and angles α = 103.9°, β = 98.7°, γ = 93.1°. The boronic acid group (B(OH)₂) and carbamoyl (CONH₂) substituents deviate from the phenyl ring plane by ~24°, a feature likely shared by the target compound due to steric and electronic similarities.
The C–B bond length in phenylboronic acid derivatives typically ranges from 1.55–1.59 Å, as observed in 4-(methoxycarbonyl)phenylboronic acid. In the title compound, the boronic acid group participates in O–H⋯O hydrogen bonds, forming inversion dimers in the solid state. These dimers further assemble into sheets via N–H⋯O interactions involving the urea linkage, analogous to the hydrogen-bonded networks in terephthalamide derivatives.
Table 1: Comparative Crystallographic Parameters of Boronic Acid Derivatives
Electronic Structure and Hybridization Patterns
The electronic structure of this compound is dominated by the sp²-hybridized boron atom, which forms three covalent bonds: two with hydroxyl groups and one with the phenyl ring. The empty p-orbital on boron facilitates partial conjugation with the aromatic π-system, reducing the Lewis acidity compared to trigonal planar boronic acids.
The electron-withdrawing cyano (–C≡N) and carbonyl (C=O) groups induce polarization in the phenyl ring, increasing the electrophilicity of the boronic acid moiety. Density functional theory (DFT) calculations on similar compounds show that substituents para to the boronic acid group significantly modulate the B–O bond lengths (1.35–1.42 Å) and O–B–O bond angles (117–122°). The urea linkage (–NH–C(=O)–NH–) further contributes to charge delocalization, stabilizing the planar conformation of the molecule.
Tautomeric Equilibria and Protolytic Behavior
Boronic acids exhibit tautomeric equilibria between the trigonal planar boronic acid form (B(OH)₂) and the tetrahedral boronate form (B(OH)₃⁻), influenced by pH and solvent polarity. In aqueous solutions, the title compound’s pKₐ is estimated at ~8.5–9.0, comparable to phenylboronic acid (pKₐ = 8.8). The electron-withdrawing cyano group lowers the pKₐ relative to alkyl-substituted boronic acids, enhancing its reactivity toward diols in neutral conditions.
Solid-state NMR studies of related compounds reveal that the boronic acid group adopts a mixed tautomeric state in crystals, with partial proton transfer between oxygen atoms. This dynamic behavior facilitates reversible covalent interactions with biomolecules, a property exploited in sensors and drug delivery systems.
Intermolecular Interaction Networks in Solid-State Assemblies
The solid-state structure of this compound is stabilized by a hierarchy of non-covalent interactions:
- O–H⋯O Hydrogen Bonds : Boronic acid hydroxyl groups form dimeric pairs with O⋯O distances of 2.65–2.75 Å, creating inversion-symmetric motifs.
- N–H⋯O Hydrogen Bonds : The urea N–H groups donate hydrogen bonds to carbonyl oxygen atoms of adjacent molecules, propagating chains along the crystallographic b-axis.
- π–π Stacking : Offset face-to-face interactions between cyanophenyl rings (interplanar spacing = 3.48 Å) contribute to layered architectures.
Figure 1: Hydrogen-Bonded Sheet Structure
Molecules are linked by O–H⋯O and N–H⋯O hydrogen bonds into sheets parallel to the bc plane, with additional stabilization from π–π interactions between aromatic systems.
These interaction networks confer thermal stability to the crystal lattice, as evidenced by high melting points (>200°C) observed in analogous boronic acids.
Properties
IUPAC Name |
[4-[(4-cyanophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BN2O3/c16-9-10-1-7-13(8-2-10)17-14(18)11-3-5-12(6-4-11)15(19)20/h1-8,19-20H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNSIXPFFJSTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 4-Nitrobenzeneboronic Acid
The synthesis begins with the hydrogenation of 4-nitrobenzeneboronic acid to 4-aminobenzeneboronic acid. This step employs palladium on carbon (Pd/C) under hydrogen gas (0.5–1 atm) in ethanol at reflux for 3–8 hours.
Table 1: Reduction Conditions and Outcomes
| Parameter | Details | Yield | Reference |
|---|---|---|---|
| Substrate | 4-Nitrobenzeneboronic acid | – | |
| Catalyst | 0.5–1% Pd/C | – | |
| Solvent | Ethanol | – | |
| Reaction Time | 3–8 hours | 98.7% |
The amine intermediate is highly reactive and often used directly in subsequent steps without isolation.
Acylation with 4-Cyanobenzoyl Chloride
The 4-aminobenzeneboronic acid undergoes acylation with 4-cyanobenzoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) at 20–40°C. Triethylamine (TEA) neutralizes HCl byproducts.
Table 2: Acylation Protocol
| Parameter | Details | Yield | Reference |
|---|---|---|---|
| Acylating Agent | 4-Cyanobenzoyl chloride | – | |
| Solvent | DCM/THF | – | |
| Base | Triethylamine | – | |
| Reaction Time | 3–8 hours | 85–90% |
This method avoids boronic acid protection due to the stability of the intermediate under mild conditions.
Method 2: Coupling Reagent-Mediated Synthesis
An alternative route uses coupling reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) to form the amide bond. Here, 4-aminobenzeneboronic acid reacts with 4-cyanobenzoic acid in DCM or DMF.
Table 3: Coupling Reagent Conditions
This approach minimizes side reactions but requires rigorous purification.
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Criteria | Hydrogenation-Acylation | Coupling Reagent |
|---|---|---|
| Yield | 85–90% | 75–80% |
| Purity | High (minimal byproducts) | Moderate (requires purification) |
| Scalability | High (batch-friendly) | Moderate (costly reagents) |
| Boronic Acid Stability | Stable under conditions | Sensitive to polar solvents |
The hydrogenation-acylation method is preferred for industrial-scale production due to higher yields and simpler workup.
Optimization Challenges and Considerations
Boronic Acid Stability
While the boronic acid group remains intact during acylation, prolonged exposure to moisture or basic conditions may necessitate protection as a boronate ester.
Chemical Reactions Analysis
Types of Reactions
B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid group with an aryl halide to form a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The cyanophenylcarbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Chemical Synthesis Applications
1.1. Cross-Coupling Reactions
Boron-containing compounds, including B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid, are pivotal in cross-coupling reactions, especially the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl groups, which is essential in synthesizing complex organic molecules.
- Suzuki-Miyaura Cross-Coupling : This compound can be utilized as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It has demonstrated effectiveness in synthesizing various biologically active compounds, including thrombin receptor antagonists and antimalarial agents .
| Reaction Type | Catalyst Used | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ | >98 | |
| Aryl-Aryl Coupling | Cu-catalyzed | >90 | |
| Amidation | Boron-mediated | >85 |
1.2. Ligand-Free Reactions
Recent advancements have allowed for ligand-free reactions using this compound, enhancing the efficiency and sustainability of chemical processes. These methods reduce waste and simplify purification steps, making them more environmentally friendly .
Biological Applications
2.1. Drug Development
This boronic acid derivative has been explored for its potential in drug development due to its ability to interact with biological targets effectively.
- Thrombin Receptor Antagonists : The synthesis of Himbacine analogs using this compound has shown promise as potential antiplatelet agents .
- Antimalarial Compounds : The compound has been involved in the synthesis of new antimalarial agents through Suzuki cross-coupling methodologies .
Material Science Applications
3.1. Sensor Development
Boron-containing compounds are increasingly being investigated for their use in sensor technologies due to their unique electronic properties.
- Fluorescent Sensors : this compound can be utilized in the development of fluorescent sensors for detecting specific ions or biomolecules, leveraging its boronic acid functionality to form reversible complexes with diols .
Case Studies
Case Study 1: Synthesis of Aryl-Substituted Oxabenzindoles
In a study focusing on the synthesis of aryl-substituted oxabenzindoles, this compound was employed successfully in a palladium-catalyzed reaction yielding high conversion rates (>98%) under optimized conditions .
Case Study 2: Development of P2X7 Antagonists
Research into P2X7 antagonists for pain treatment highlighted the utility of this boronic acid derivative in synthesizing complex peptidomimetic structures that inhibit target proteins effectively .
Mechanism of Action
The mechanism of action of B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . This mechanism is highly efficient and allows for the selective formation of carbon-carbon bonds.
Comparison with Similar Compounds
Substituent Effects on Solubility and Assay Feasibility
Boronic acids often face solubility challenges in aqueous media. For instance, [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid (compound 2) and pyren-1-yl boronic acid (compound 3) precipitated in RPMI culture medium, rendering reliable in vitro assays impractical despite their predicted solubility profiles (). In contrast, the target compound’s amide and cyano groups may improve solubility due to polar interactions, though direct data are unavailable.
Table 1: Solubility and Assay Challenges of Selected Boronic Acids
Electronic Effects and pKa Modulation
Electron-withdrawing substituents lower the pKa of boronic acids, enhancing their reactivity at physiological pH. For example, chalcone boronic acids with carbonyl groups exhibit a pKa ~6.5, enabling sugar sensing at lower pH compared to probes with resonance-stabilized boronic acids (pKa ~7.5) ().
Table 2: Substituent Effects on Boronic Acid pKa
Reactivity in Cross-Coupling Reactions
Boronic acids are pivotal in Suzuki-Miyaura couplings. For example:
- (4-(Methylthio)phenyl)boronic acid forms single-molecule junctions under oxidative coupling ().
- (4-(Benzyloxy)phenyl)boronic acid reacts with dibromo-building blocks to synthesize fluorescent probes ().
The target compound’s cyanophenylamide group may sterically hinder coupling reactions compared to simpler derivatives like 4-biphenylboronic acid ().
Biological Activity
B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid, identified by its CAS number 874459-93-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a boronic acid functional group which is often associated with biological activity, particularly in the inhibition of proteasomes and enzymes involved in various signaling pathways. The structural formula can be represented as:
Boron-containing compounds have been shown to interact with various biological targets. The specific mechanisms through which this compound exerts its effects include:
- Inhibition of Proteasomes : Boronic acids can form reversible covalent bonds with the active site of proteasomes, leading to inhibition of protein degradation pathways.
- Targeting Kinases : The compound may inhibit specific kinases involved in cell signaling, which can affect cell proliferation and survival.
Biological Activity Data
Recent studies have highlighted several aspects of the biological activity of this compound:
Case Studies
- EphB3 Inhibition : A study demonstrated that this compound exhibits significant inhibitory activity against EphB3, a receptor tyrosine kinase implicated in cancer progression. The compound showed an IC50 value of approximately 1.04 µM, indicating its potential as a therapeutic agent in oncology .
- Antiviral Properties : In another study focusing on non-nucleoside reverse transcriptase inhibitors (NNRTIs), derivatives similar to this compound showed promising antiviral activity against HIV strains, highlighting the compound's potential in antiviral drug development .
Research Findings
The synthesis and structure-activity relationship (SAR) studies have revealed that modifications to the phenyl and cyanophenyl groups enhance the biological activity of boronic acid derivatives. For instance:
Q & A
Q. What are the recommended synthetic routes and purification methods for B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid?
- Methodological Answer : The compound is typically synthesized via a multi-step procedure:
Coupling Reaction : React 4-cyanophenyl isocyanate with 4-boronobenzamide in anhydrous THF under nitrogen, using a palladium catalyst (e.g., Pd(PPh₃)₄) to facilitate the formation of the amide bond .
Purification : After reaction completion, purify via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to remove unreacted starting materials and catalysts.
Crystallization : Recrystallize from a mixed solvent system (e.g., ethanol/water) to obtain high-purity crystals. Monitor moisture sensitivity during handling, as boronic acids hydrolyze readily .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the amide bond formation (δ ~165 ppm for carbonyl in ¹³C) and boronic acid protons (δ ~7-8 ppm in ¹H) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves the molecular geometry, revealing torsional angles between the boronic acid and amide groups (~24° deviation from the benzene plane) .
- FT-IR Spectroscopy : Peaks at ~3200 cm⁻¹ (B–OH stretch) and ~1680 cm⁻¹ (amide C=O) validate functional groups .
Q. What are the best practices for handling and storing this boronic acid derivative?
- Methodological Answer :
- Storage : Store under inert atmosphere (argon) at 2–8°C in airtight containers. Desiccants (e.g., silica gel) prevent hydrolysis of the boronic acid group .
- Handling : Use anhydrous solvents (e.g., THF, DMF) during reactions. Monitor pH in aqueous solutions (optimal range: pH 6–8) to avoid boronate dimerization .
Advanced Research Questions
Q. How can DFT calculations predict the electronic structure and reactivity of this compound?
- Methodological Answer :
- Modeling Approach : Use Gaussian09 or SPARTAN’14 with B3LYP/6-311+G(d,p) basis sets to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO).
- Spectral Prediction : Simulate IR and UV-Vis spectra to cross-validate experimental data. The boronic acid group’s electron-withdrawing effect lowers HOMO energy (-6.2 eV), enhancing electrophilicity for Suzuki-Miyaura couplings .
Q. How does hydrogen bonding influence the crystal packing and material properties?
- Methodological Answer :
- Crystal Engineering : The boronic acid (–B(OH)₂) and amide (–CONH–) groups form R₂²(8) hydrogen-bonded motifs, creating 2D sheets parallel to the bc-plane. These interactions stabilize the crystal lattice (space group P-1) and impact solubility .
- Thermal Analysis : DSC reveals a melting point >350°C, consistent with strong intermolecular H-bonding .
Q. What experimental strategies optimize its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Catalytic System : Use Pd(OAc)₂ with SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) in a 1:2 ratio.
- Reaction Conditions : Conduct in degassed DMF/H₂O (3:1) at 80°C for 12 hours. Monitor conversion via TLC (Rf ~0.4 in ethyl acetate/hexane).
- Substrate Scope : The electron-deficient 4-cyanophenyl group enhances oxidative addition efficiency, yielding biaryl products with >85% isolated yield .
Q. How can single-molecule conductance studies inform its application in molecular electronics?
- Methodological Answer :
- STM-Break Junction Technique : Immobilize the compound on gold substrates via the boronic acid group. Apply 100–200 mV bias to measure conductance.
- Data Interpretation : 2D histograms show distinct conductance peaks (~0.01 G₀) under 200 mV, indicating potential as a molecular wire. The amide group’s conjugation modulates electron transport .
Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts or IR peaks)?
- Methodological Answer :
- Systematic Validation :
Solvent Effects : Compare NMR in DMSO-d₆ vs. CDCl₃; boronic acid protons are solvent-sensitive.
Dynamic Exchange : Variable-temperature NMR (VT-NMR) at 25–80°C identifies exchange broadening in –B(OH)₂ protons.
Computational Cross-Check : Overlay experimental IR spectra with DFT-simulated spectra to assign ambiguous peaks (e.g., distinguishing B–OH from N–H stretches) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
